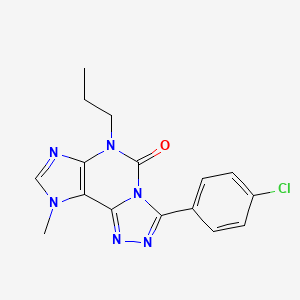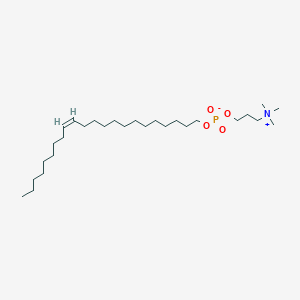
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone is a complex organic compound that features a thiazolidinone ring, a piperidine ring, and various functional groups including a nitro group and a chlorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a carbonyl compound.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmacological Research:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with biological targets like enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-methylphenyl)-4-thiazolidinone
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-aminophenyl)-4-thiazolidinone
Uniqueness
The presence of the nitro group and the specific arrangement of functional groups make 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone unique. These features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
182188-89-2 |
|---|---|
Fórmula molecular |
C22H24ClN3O4S |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24ClN3O4S/c23-18-5-3-17(4-6-18)22(28)9-11-24(12-10-22)13-14-25-20(27)15-31-21(25)16-1-7-19(8-2-16)26(29)30/h1-8,21,28H,9-15H2 |
Clave InChI |
RESHITNNAAEVSP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


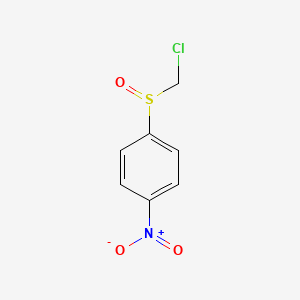
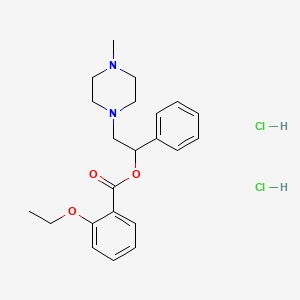
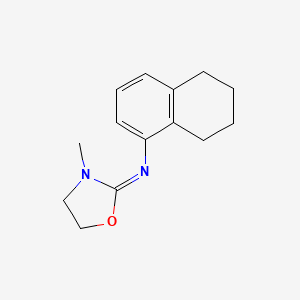
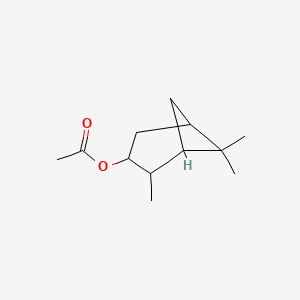

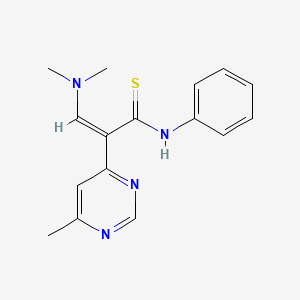
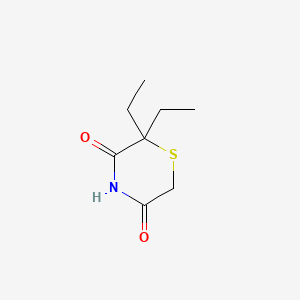
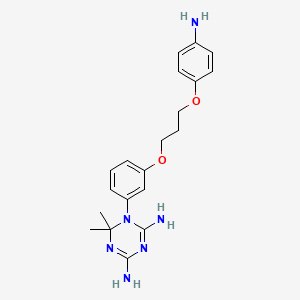
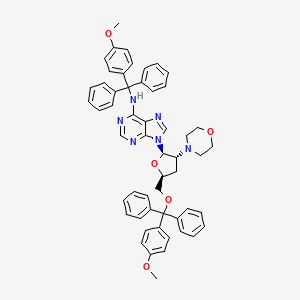
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
